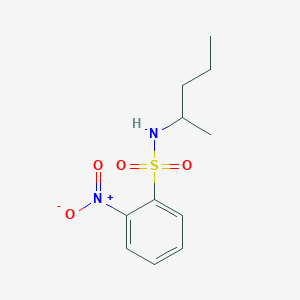
2-nitro-N-(pentan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-N-(pentan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a nitro group attached to a benzene ring, which is further connected to a sulfonamide group with a pentan-2-yl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-(pentan-2-yl)benzenesulfonamide typically involves the nitration of benzenesulfonamide followed by alkylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group to the benzene ring. The subsequent alkylation involves the reaction of the nitrated benzenesulfonamide with pentan-2-yl halide under basic conditions, such as using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form an amino group. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For instance, the sulfonamide nitrogen can be substituted with various alkyl or aryl groups using appropriate alkylating or arylating agents.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of ketones or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2-amino-N-(pentan-2-yl)benzenesulfonamide.
Substitution: Various N-alkyl or N-aryl derivatives of benzenesulfonamide.
Oxidation: Ketones or carboxylic acids derived from the oxidation of the alkyl chain.
Applications De Recherche Scientifique
2-Nitro-N-(pentan-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial properties, particularly against resistant strains of bacteria.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting carbonic anhydrase enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-nitro-N-(pentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a sulfonamide, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to various biological effects, including antibacterial activity by disrupting essential metabolic processes in bacteria.
Comparaison Avec Des Composés Similaires
- 2-Nitro-N-(2-phenylethyl)benzenesulfonamide
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
- 4-Nitro-N-(4-p-tolyl-thiazol-2-yl)-benzenesulfonamide
Comparison: Compared to similar compounds, 2-nitro-N-(pentan-2-yl)benzenesulfonamide is unique due to its specific alkyl substituent (pentan-2-yl), which can influence its solubility, reactivity, and biological activity. The presence of the nitro group also adds to its reactivity, making it a versatile intermediate for further chemical modifications.
Propriétés
IUPAC Name |
2-nitro-N-pentan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-6-9(2)12-18(16,17)11-8-5-4-7-10(11)13(14)15/h4-5,7-9,12H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZKLIUUZLZZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














